5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid
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Overview
Description
5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid is an organic compound that belongs to the class of carboxylic acid derivatives. It is characterized by the presence of a tert-butoxy group attached to a pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid typically involves the esterification of 4,4-dimethyl-5-oxopentanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microreactor technology can also enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the ketone group.
tert-Butyl alcohol: Contains the tert-butyl group but lacks the pentanoic acid backbone.
tert-Butylamine: Contains the tert-butyl group but has an amine functional group instead of a carboxylic acid.
Uniqueness: 5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid is unique due to the presence of both the tert-butoxy group and the ketone group on the pentanoic acid backbone. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
2680532-08-3 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4,4-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-9(14)11(4,5)7-6-8(12)13/h6-7H2,1-5H3,(H,12,13) |
InChI Key |
BQVRYVNBHIGUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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